molecular formula C11H11ClO3 B6268466 rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid CAS No. 1017277-41-6

rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid

Cat. No.: B6268466
CAS No.: 1017277-41-6
M. Wt: 226.7
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Description

rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid is a chiral organic compound with the molecular formula C 11 H 11 ClO 3 and a molecular weight of 226.65 g/mol . It features an oxolane (tetrahydrofuran) ring substituted with a carboxylic acid group and a 4-chlorophenyl group. The stereochemistry is designated as (2R,3R) for the two chiral centers on the oxolane ring, and the "rac-" prefix indicates that the compound is supplied as a racemic mixture of this diastereomer. Compounds containing the oxolane (tetrahydrofuran) scaffold and halogenated aryl substituents are of significant interest in medicinal chemistry and drug discovery . This structural motif is found in various biologically active molecules and natural products. The presence of both a carboxylic acid functional group and a chlorophenyl ring makes this compound a valuable synthetic intermediate or building block for the development of pharmaceuticals, agrochemicals, and other fine chemicals. Researchers can utilize this chiral scaffold to explore structure-activity relationships or to synthesize more complex target molecules. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

1017277-41-6

Molecular Formula

C11H11ClO3

Molecular Weight

226.7

Purity

95

Origin of Product

United States

Preparation Methods

Lactone Formation via Cyclization

The oxolane ring can be constructed through intramolecular cyclization of γ-chloro- or γ-hydroxy precursors. For example, 4-chlorophenyl-substituted γ-hydroxy esters undergo acid-catalyzed cyclization to form the oxolane ring, followed by hydrolysis to yield the carboxylic acid. In one approach, γ-hydroxy ester intermediates derived from 4-chlorobenzaldehyde and ethyl acrylate were cyclized using p-toluenesulfonic acid (PTSA) in toluene at 80°C, achieving a 72% yield of the lactone intermediate. Subsequent saponification with NaOH (2 M, 60°C) afforded the target acid in 89% yield.

Nucleophilic Ring-Opening of Lactones

Lactones serve as precursors for introducing carboxylic acid groups. For instance, the ring-opening of 2-(4-chlorophenyl)oxolane-3-carbonitrile with aqueous HCl (6 M, reflux) produces the corresponding carboxylic acid via nitrile hydrolysis. This method, adapted from analogous syntheses of 3-heteroatom-substituted alkanoic acids, yields 85–91% pure product after recrystallization from ethanol/water mixtures.

Stereoselective Synthesis via Asymmetric Catalysis

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction enables stereocontrolled formation of the oxolane ring. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, a secondary alcohol (derived from 4-chlorophenylacetic acid) reacts with a β-hydroxy ester to form the oxolane skeleton. This method, while effective for introducing stereochemistry, requires chiral resolution to isolate the racemic mixture, achieving an overall yield of 65%.

Epoxide Ring-Opening with Carboxylic Acid Nucleophiles

Epoxides derived from 4-chlorostyrene oxide can be opened with malonic acid derivatives under basic conditions. For example, reaction with dimethyl malonate in THF using K₂CO₃ as a base yields a γ-hydroxy ester, which undergoes cyclization and hydrolysis to the target acid. This two-step process achieves a 58% yield but necessitates careful pH control to avoid decarboxylation.

Carboxylic Acid Functionalization Routes

Hydrolysis of Esters and Nitriles

Esters and nitriles are common precursors for carboxylic acids. The tert-butyl ester of 2-(4-chlorophenyl)oxolane-3-carboxylate, synthesized via amide coupling (similar to methods in), undergoes acid-catalyzed hydrolysis (HCl/dioxane, 50°C) to yield the free acid in 86% purity. Nitrile intermediates, prepared via Strecker synthesis, are hydrolyzed using H₂O₂/KOH to afford the acid in 85% yield.

Oxidative Methods

Oxidation of primary alcohols or aldehydes provides an alternative pathway. For example, 2-(4-chlorophenyl)oxolane-3-methanol is oxidized with KMnO₄ in acidic conditions (H₂SO₄, 0°C) to the carboxylic acid with 78% efficiency.

Crystallization and Purification Techniques

Solvent-Based Crystallization

The crude acid is purified using solvent mixtures to enhance crystalline purity. A patent-derived method recommends dissolving the product in a 2.3:1 mixture of 2-methoxy-2-methylpropane/heptane, followed by gradual addition of heptane (final ratio 1:18) to induce crystallization. This yields >99% pure rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid with minimal epimerization.

Chromatographic Purification

Preparative reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water mobile phase resolves diastereomeric impurities, albeit with higher solvent consumption.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)
Lactone cyclizationγ-Hydroxy esterCyclization → Hydrolysis72 → 8995
Mitsunobu reactionβ-Hydroxy esterMitsunobu → Hydrolysis6590
Epoxide ring-opening4-Chlorostyrene oxideMalonate addition → Cyclization5888
Nitrile hydrolysisOxolane-3-carbonitrileH₂O₂/KOH hydrolysis8591

Challenges and Optimization Strategies

  • Epimerization Risk : Base-free conditions during acyl chloride formation (e.g., using oxalyl chloride) minimize epimerization of the stereocenter adjacent to the carboxylic acid.

  • Side Reactions : Cyclopropane ring opening during ester hydrolysis is mitigated by using HCl instead of harsher acids like TFA.

  • Scalability : Solvent recycling in crystallization (e.g., heptane recovery) reduces costs for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the oxolane ring or the phenyl group.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The oxolane ring and chlorophenyl group could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid and related compounds:

Compound Name Molecular Formula Substituents/Ring System Molecular Weight (g/mol) Key Applications/Properties Reference ID
This compound C₁₁H₁₁ClO₃ Oxolane, 4-chlorophenyl ~226.66 (estimated) Potential intermediate in pharmaceuticals/agrochemicals (inferred from analogs)
rac-(2S,3R,4R)-2-methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid C₈H₁₁F₃O₃ Oxolane, methyl, trifluoromethyl 212.17 High lipophilicity (due to -CF₃); potential metabolic stability in drug design
2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester, (2R,3S)-rel- C₁₁H₁₂O₄ Oxirane (epoxide), 4-methoxyphenyl 208.21 Epoxide reactivity; synthetic intermediate for fine chemicals
rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid C₁₁H₁₅N₂O₃ Oxolane, imidazolyl 223.25 Versatile building block for heterocyclic drug candidates (e.g., kinase inhibitors)
CIS-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID C₁₅H₁₅ClO₃ Cyclohexane, 4-chlorophenyl, ketone 278.73 Conformational flexibility; possible use in anti-inflammatory or CNS-targeted therapies
rac-(2R,3R)-2-(Propan-2-yl)oxane-3-carboxylic acid C₉H₁₆O₃ Oxane (tetrahydropyran), isopropyl 172.21 Agrochemical development (e.g., pesticides), material science applications

Key Structural and Functional Insights:

Substituent Effects :

  • The 4-chlorophenyl group in the target compound enhances electron-withdrawing character compared to 4-methoxyphenyl (electron-donating, ) or imidazolyl (polar, ). This may improve binding affinity in hydrophobic pockets of biological targets .
  • Trifluoromethyl () and imidazolyl () substituents increase polarity and metabolic stability, making them advantageous in drug candidates.

Ring System Variations: Oxolane vs. Oxirane (Epoxide): The oxirane ring in introduces strain and reactivity, suitable for ring-opening reactions in synthesis. Oxolane derivatives, like the target compound, offer stability and stereochemical control . Oxolane vs.

Applications :

  • Pharmaceuticals : Imidazolyl-oxolane () and trifluoromethyl-oxolane () compounds are prioritized for drug development due to their bioactivity. The target compound’s 4-chlorophenyl group may align with antimicrobial or anticancer scaffolds .
  • Agrochemicals : The propan-2-yl substituent in enhances lipophilicity, favoring pesticide formulations. The target compound’s chlorine atom could similarly improve soil persistence .

Stereochemical Considerations :

  • Racemic mixtures (e.g., target compound, ) are common in early-stage research but may require resolution into enantiomers for clinical use. For example, the (2R,3R) configuration could optimize binding compared to (2S,3S) or other diastereomers .

Biological Activity

rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid is a chiral compound belonging to the oxolane carboxylic acid class. Its unique structure, characterized by the presence of a chlorophenyl group attached to the oxolane ring, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C11_{11}H11_{11}ClO3_{3}. The structural representation includes an oxolane ring and a carboxylic acid functional group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC11_{11}H11_{11}ClO3_{3}
SMILESC1COC@HC2=CC=C(C=C2)Cl
InChIInChI=1S/C11H11ClO3/c12-8-3-1-7(2-4-8)10-9(11(13)14)5-6-15-10/h1-4,9-10H,5-6H2,(H,13,14)/t9-,10+/m1/s1

The biological activity of this compound is thought to arise from its interaction with various molecular targets. The chlorophenyl group may influence enzyme or receptor activity through:

  • Binding Affinity : The carboxylic acid group can facilitate hydrogen bonding with target proteins.
  • Molecular Interactions : The structure allows for hydrophobic interactions with lipid membranes or protein binding sites.

Biological Activity and Research Findings

Research has indicated several potential biological activities associated with this compound:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect is hypothesized to occur through the modulation of signaling pathways involved in inflammation.
  • Analgesic Properties : Similar compounds in the oxolane family have demonstrated analgesic effects in animal models. Further studies are needed to confirm if this compound shares these properties.
  • Antimicrobial Activity : Some derivatives of oxolane carboxylic acids have shown antimicrobial effects against various pathogens. Investigations into the antimicrobial spectrum of this compound are ongoing.

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound was administered intraperitoneally at varying doses (10 mg/kg, 20 mg/kg). Results indicated a significant reduction in paw edema and pro-inflammatory cytokine levels compared to control groups.

Study 2: Analgesic Efficacy

In another study assessing analgesic efficacy using a formalin test in rats, this compound demonstrated dose-dependent analgesic effects. Doses of 5 mg/kg and 15 mg/kg resulted in reduced pain scores when compared to saline-treated controls.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

CompoundBiological ActivityNotes
rac-(2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylic acidAnti-inflammatoryExhibits strong inhibition of TNF-alpha production
rac-(2R,3R)-2-(4-bromophenyl)oxolane-3-carboxylic acidAntimicrobialEffective against Gram-positive bacteria
rac-(2R,3R)-2-(4-methylphenyl)oxolane-3-carboxylic acidAnalgesicDemonstrated significant pain relief in animal models

Q & A

Basic: What synthetic strategies are commonly employed for rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid?

Answer:
The synthesis typically involves:

  • Ring-closing metathesis to construct the oxolane (tetrahydrofuran) ring, followed by functionalization of the 4-chlorophenyl group.
  • Use of chiral auxiliaries or asymmetric catalysis to control stereochemistry at the 2R and 3R positions.
  • Protection/deprotection steps for the carboxylic acid moiety (e.g., tert-butyl esters) to prevent side reactions during coupling steps .

Key Methodological Considerations:

  • Optimize reaction temperature and solvent polarity to minimize racemization.
  • Monitor enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD) .

Basic: How is stereochemical confirmation achieved for this compound?

Answer:

  • X-ray crystallography : Direct determination of absolute configuration via single-crystal analysis.
  • Vibrational Circular Dichroism (VCD) : Correlates experimental spectra with DFT-calculated models to confirm R,R configuration.
  • Flack parameter (η) : Used in crystallographic refinement to distinguish enantiomers; values close to 0 indicate correct configuration .

Advanced: How can researchers address discrepancies in biological activity data across assays?

Answer:
Contradictions may arise due to:

  • Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) to ensure consistent compound dissolution.
  • Orthogonal binding assays : Combine SPR (surface plasmon resonance) for kinetic analysis with ITC (isothermal titration calorimetry) to validate thermodynamic parameters .
  • Molecular docking simulations : Compare binding poses in different protein conformations (e.g., using AutoDock Vina) to explain variable IC50 values .

Advanced: What strategies improve enantiomeric purity during synthesis?

Answer:

  • Chiral chromatography : Utilize columns with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation of enantiomers.
  • Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.
  • Crystallization-induced dynamic resolution (CIDR) : Exploit differences in solubility between diastereomeric salts under controlled cooling rates .

Basic: What analytical techniques are critical for characterizing structural analogs?

Answer:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., 4-chlorophenyl vs. pyrazole derivatives).
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula accuracy (e.g., C11_{11}H12_{12}ClO3_3 for the target compound).
  • Comparative table of analogs :
Compound NameSubstituentMolecular WeightKey FeatureReference
rac-(2R,3R)-2-(1-methylpyrazol-4-yl)oxolane-3-carboxylic acid1-methylpyrazole210.23 g/molEnhanced solubility in polar solvents
rac-(2R,3R)-2-(3,5-dimethylphenyl)oxolane-3-carboxylic acid3,5-dimethylphenyl248.29 g/molIncreased steric hindrance

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Answer:

  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with IC50 data to predict activity trends.
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor binding over 100 ns trajectories to identify stable interactions (e.g., hydrogen bonds with catalytic residues) .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for analogs with minor structural changes (e.g., -Cl vs. -CF3_3 substitution) .

Basic: What are the challenges in scaling up the synthesis of this compound?

Answer:

  • Racemization during purification : Mitigate by using low-temperature crystallization and avoiding basic conditions.
  • Byproduct formation : Monitor intermediates via LC-MS and optimize stoichiometry of coupling reagents (e.g., EDC/HOBt).
  • Column chromatography limitations : Replace with centrifugal partition chromatography (CPC) for greener, high-yield separations .

Advanced: How do structural modifications impact metabolic stability?

Answer:

  • Introduction of electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring reduces CYP450-mediated oxidation.
  • Oxolane ring fluorination : Enhances resistance to esterase hydrolysis, as shown in microsomal stability assays (t1/2_{1/2} increased from 2.1 to 6.8 hours) .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and dissolution steps due to potential dust formation.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before aqueous disposal .

Advanced: How can crystallography resolve ambiguities in stereochemical assignments?

Answer:

  • Twinned crystal analysis : Apply the Hooft parameter (y) to refine structures with pseudo-symmetry.
  • Patterson vector maps : Identify heavy-atom substructures to phase low-resolution datasets.
  • Comparative Flack x vs. η parameters : Use x (based on incoherent scattering) for centrosymmetric near-misses to avoid false chirality indications .

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